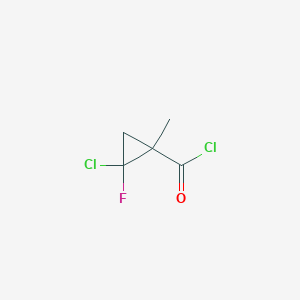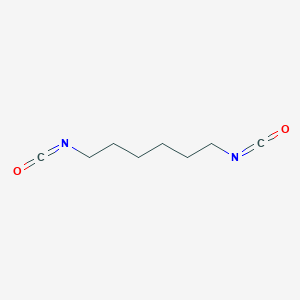
4-Amino-3,5-difluorophenol
Vue d'ensemble
Description
4-Amino-3,5-difluorophenol is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . It is used as an intermediate for the preparation of 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea and other aniline derivatives .
Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-difluorophenol is represented by the linear formula C6H5F2NO . Unfortunately, the detailed structural analysis is not available in the search results.Applications De Recherche Scientifique
Bioisosteric Analogues
4-Amino-3,5-difluorophenol, through its derivatives, has been explored in the creation of bioisosteric analogues of gamma-aminobutyric acid (GABA). The difluorophenol moiety acts as a lipophilic bioisostere for a carboxylic acid, which can increase the lipophilicity of drug candidates (Qiu, Stevenson, O'Beirne, & Silverman, 1999).
Corrosion Inhibition
Derivatives of 4-Amino-3,5-difluorophenol have shown effective corrosion inhibition properties on mild steel in acidic environments. These derivatives are particularly significant in the context of industrial applications where corrosion control is crucial (Elbelghiti et al., 2016).
Crystallographic Properties
The crystallographic study of difluorophenol compounds, including 3,5-difluorophenol, reveals unique amphiphilic layer-like arrangements in their crystal structure. This understanding is valuable for material science and engineering applications (Shibakami & Sekiya, 1994).
Synthesis Improvements
Research has been conducted to develop improved methods for synthesizing difluorosalicylic acid and difluorosalicylaldehyde from difluorophenol compounds. These methods have significance in organic chemistry, particularly in streamlining synthetic processes (Weidner-Wells & Fraga-Spano, 1996).
Dielectric Properties
Studies on fluorinated diamine, which include derivatives of 4-Amino-3,5-difluorophenol, have been instrumental in understanding the optical and dielectric properties of polyimide thin films. These findings are pivotal in electronics and materials science (Jang et al., 2007).
Fluorescence Studies
4-Amino-3,5-difluorophenol derivatives have been used in developing novel fluorescence probes, which are crucial in detecting and analyzing reactive oxygen species. This application is significant in biochemistry and medical diagnostics (Setsukinai et al., 2003).
Photophysical Characterization
Research into the photophysical properties of BODIPY dyes, incorporating 4-Amino-3,5-difluorophenol, has provided insights into their solvent-sensitive properties. These findings are essential in the development of advanced optical materials and sensors (Bañuelos et al., 2008).
Fluorination in Protein Engineering
Fluorinated amino acids, like those derived from 4-Amino-3,5-difluorophenol, play a critical role in protein engineering. The unique properties of fluorine in protein environments have been the subject of extensive research, particularly in enhancing the structural and pharmacological properties of peptides and proteins (Samsonov et al., 2009).
Sonochemical Degradation
4-Amino-3,5-difluorophenol derivatives have been studied in the context of sonochemical degradation of aromatic organic pollutants. This application is particularly relevant in environmental science and waste management (Goskonda, Catallo, & Junk, 2002).
Safety And Hazards
When handling 4-Amino-3,5-difluorophenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be used only outdoors or in a well-ventilated area . It is harmful if swallowed or in contact with skin .
Propriétés
IUPAC Name |
4-amino-3,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQVBHFKCBFNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381113 | |
| Record name | 4-amino-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-difluorophenol | |
CAS RN |
135086-76-9 | |
| Record name | 4-amino-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135086-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














